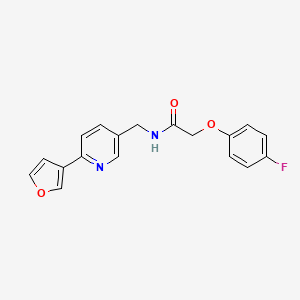
5-氧代-5,6,7,8-四氢喹啉-2-碳腈
科学研究应用
合成和抗癌活性
5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile化合物已被用于合成表现出显着抗癌活性的新衍生物。研究表明,合成了含有烯胺酮体系并带有磺酰胺部分的衍生物,该衍生物是根据碳酸酐酶抑制抗癌药物的药效团要求设计的。针对人乳腺癌细胞系MCF7对这些化合物进行的评估显示,几种合成的化合物显示出与参考药物阿霉素相当或更好的IC50值,突出了它们作为有效抗癌剂的潜力(Ahmed, Badahdah, & Qassar, 2017)。
抗真菌特性
5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile衍生物的另一个应用是开发抗真菌剂。合成了一系列类似物并评估了它们的抗真菌活性,揭示了这些化合物在治疗真菌感染方面的潜力。该研究突出了官能团变化与生物活性之间的关系,为设计更有效的抗真菌疗法提供了见解(Gholap et al., 2007)。
电荷传输特性
已通过密度泛函理论(DFT)探索了氢喹啉衍生物的光电、非线性和电荷传输特性,包括类似于5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile的衍生物。这些研究表明,这些化合物表现出有效的多分能材料特性,在电子和光子器件中具有潜在应用。对它们的分子结构和性质的分析表明,这些化合物可以提供更好的空穴传输倾向,这对于光电器件的开发至关重要(Irfan et al., 2020)。
环保合成方法
对5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile及其衍生物的研究还包括绿色环保合成方法的开发。这些方法旨在通过使用较少危险的试剂和促进可回收的催化系统来最大程度地减少对环境的影响。例如,一项研究描述了一种使用漂白土和PEG-400合成四氢喹啉-3-腈衍生物的简单且有效的方法,突出了可持续化学实践的重要性(Mogle et al., 2015)。
属性
IUPAC Name |
5-oxo-7,8-dihydro-6H-quinoline-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-7-4-5-8-9(12-7)2-1-3-10(8)13/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUKTSLDCFAWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)C#N)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1471468-84-4 | |
| Record name | 5-oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1-benzofuran-2-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2692570.png)


![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2692573.png)
![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid](/img/no-structure.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2692577.png)
![6-((2-chlorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2692582.png)

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2692585.png)
![N-(2,3-dimethoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2692587.png)
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2692589.png)
![6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2692591.png)
